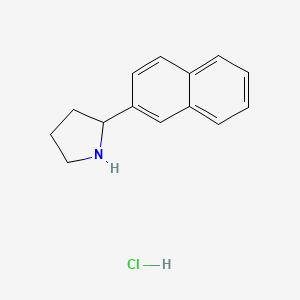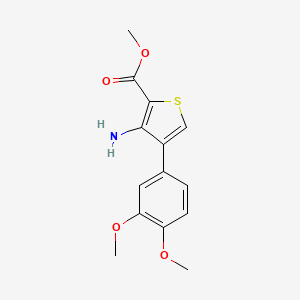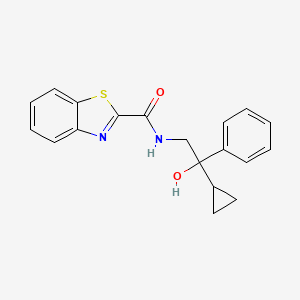![molecular formula C15H22N6O2 B2692144 8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879478-16-7](/img/structure/B2692144.png)
8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the imidazopurine core, which is a bicyclic structure consisting of an imidazole ring fused to a purine ring. The dimethylaminopropyl group would be attached to the 8-position of the imidazopurine .Chemical Reactions Analysis
As a purine derivative, this compound might undergo similar reactions to other purines, such as alkylation, acylation, or halogenation. The presence of the dimethylaminopropyl group could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the dimethylaminopropyl group could potentially make the compound more basic .Aplicaciones Científicas De Investigación
Pharmacological Evaluation of Imidazo[2,1-f]purine-2,4-dione Derivatives
Research has synthesized and evaluated a series of N-8-arylpiperazinylpropyl derivatives, including imidazo[2,1-f]purine-2,4-dione derivatives, for their potential as serotonin receptor ligands and for their anxiolytic and antidepressant activities. Preliminary studies indicated that certain derivatives exhibit significant activity in preclinical models, suggesting their potential for future development as therapeutic agents (Zagórska et al., 2009).
Receptor Affinity and Antidepressant Activity
Another study focused on synthesizing and testing a novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotonin and dopamine receptors. The findings suggest that modifications to the imidazo[2,1-f]purine-2,4-dione structure can yield compounds with significant receptor activity, opening pathways for the development of new antidepressants and anxiolytics (Zagórska et al., 2015).
Synthesis and Antiviral Activity of Nucleoside Analogues
Research into the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related derivatives explores their potential as purine analogues with antiviral activities. This work demonstrates the chemical versatility of the imidazo[2,1-f]purine core and its utility in developing novel compounds with potential therapeutic applications (Kim et al., 1978).
A3 Adenosine Receptor Antagonists
A study extended into the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as potent and selective A3 adenosine receptor antagonists. Through detailed structure-activity relationship studies, compounds were identified that exhibit both high potency and selectivity, underscoring the therapeutic potential of this chemical scaffold (Baraldi et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-9-10(2)21-11-12(19(5)15(23)17-13(11)22)16-14(21)20(9)8-6-7-18(3)4/h6-8H2,1-5H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJBZZVQWDHJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/new.no-structure.jpg)

![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2692065.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2692070.png)
![N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2692071.png)

![Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate](/img/structure/B2692076.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2692077.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2692079.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)
![7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2692082.png)
